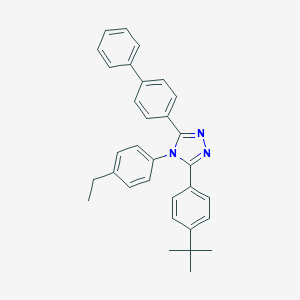

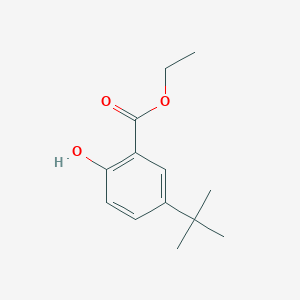

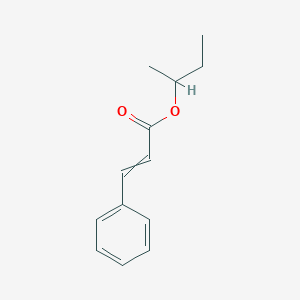

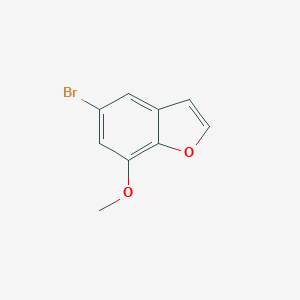

![molecular formula C13H14N2O2 B176353 2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol CAS No. 16523-28-7](/img/structure/B176353.png)

2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol

説明

“2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It’s important to note that the compound has both amine and hydroxy groups, which can coordinate to a metal centre to form 5-membered ring complexes1.

Molecular Structure Analysis

The molecular structure of “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” is not explicitly available. However, it is likely to have a complex structure due to the presence of multiple functional groups including two amino groups and a hydroxy group3.

科学的研究の応用

Corrosion Inhibition

Amine derivatives, including those with hydroxyphenyl components, have been synthesized and assessed for their corrosion inhibition efficiency on mild steel in acidic media. These compounds form protective films on metal surfaces, significantly reducing corrosion rates. Their effectiveness is largely dependent on the presence of substituent groups, with certain modifications enhancing the inhibition efficiency up to 92.56% (Boughoues et al., 2020).

Antimicrobial and Antidiabetic Activities

Aminophenol derivatives have been tested for their broad-spectrum antimicrobial activities against various bacterial and fungal strains, as well as for their antidiabetic potential by inhibiting α-amylase and α-glucosidase enzymes. These compounds show significant activity, suggesting potential for development as antimicrobial and antidiabetic agents (Rafique et al., 2022).

Biological Screening

Schiff bases derived from aminophenol have exhibited good lipoxygenase inhibition and antioxidant activities, along with potent activities against various bacterial strains. These activities are attributed to the free hydroxyl and amino groups present in the compounds (Aslam et al., 2013).

Synthesis of Heterocyclic Compounds

Investigations into the synthesis of isoquinoline derivatives have utilized compounds similar to 2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol as precursors. These studies highlight the potential of such compounds in the synthesis of complex heterocyclic structures with potential pharmaceutical applications (Kametani et al., 1970).

Molecular Structure Analysis

Research on molecular structures and potential applications in material science and pharmacology has been conducted. Studies on Schiff bases and related compounds have elucidated their molecular configurations, which are crucial for understanding their reactivity and potential applications (Ajibade & Andrew, 2021).

Safety And Hazards

The safety and hazards associated with “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” are not explicitly stated in the literature. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard5.

将来の方向性

The future directions for “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” are not explicitly stated in the literature. However, compounds with similar structures have shown potential in drug discovery due to their interesting biological activities2.

Please note that this analysis is based on the limited information available and may not fully represent the exact properties of “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol”. For a more accurate and comprehensive analysis, further research and experimental data would be required.

特性

IUPAC Name |

2-amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFVSHSJPIVGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937049 | |

| Record name | 4,4'-Methylenebis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol | |

CAS RN |

6423-19-4, 16523-28-7 | |

| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16523-28-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。